molecular formula C9H9NOS B025218 (2-Methylbenzo[D]thiazol-6-YL)methanol CAS No. 103440-65-9

(2-Methylbenzo[D]thiazol-6-YL)methanol

Cat. No.: B025218
CAS No.: 103440-65-9
M. Wt: 179.24 g/mol
InChI Key: KMABUKKLVPBEIB-UHFFFAOYSA-N
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Description

(2-Methylbenzo[D]thiazol-6-YL)methanol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the second position and a methanol group at the sixth position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[D]thiazol-6-YL)methanol typically involves the reaction of 2-methylbenzothiazole with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the benzothiazole ring acts as the nucleophile .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is typically heated to a temperature range of 80-100°C, and the pH is maintained between 4 and 5 to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: (2-Methylbenzo[D]thiazol-6-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Methylbenzo[D]thiazol-6-YL)methanol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: (2-Methylbenzo[D]thiazol-6-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor and its diverse reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABUKKLVPBEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301878
Record name 2-Methyl-6-benzothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-65-9
Record name 2-Methyl-6-benzothiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-benzothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (−10° C.) suspension of LiAlH4 (188 mg; 4.97 mmol) in anh. THF (30 ml) was treated with a solution of commercially available ethyl 2-methylbenzo[d]thiazole-6-carboxylate (1.000 g; 4.51 mmol) in anh. THF (20 ml). The mixture was further stirred at −10° C. for 20 min. Water (0.19 ml), 15% aq. NaOH (0.19 ml), and water (0.57 ml) were then successively added, and the resulting mixture was further stirred at rt for 1 h. Filtration, concentration to dryness under reduced pressure, and additional drying under HV afforded (2-methylbenzo[d]thiazol-6-yl)methanol as a yellow oil. LC-MS (conditions A): tR=0.45 min.; [M+H]+: 180.16 g/mol.
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.57 mL
Type
reactant
Reaction Step Three

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